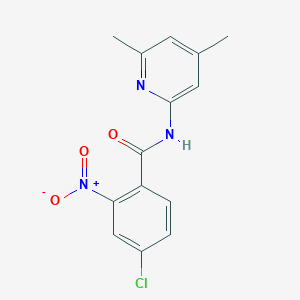![molecular formula C19H14N4O B5752373 [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5752373.png)
[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile, also known as CRISPR-Cas9, is a revolutionary tool in the field of genetic engineering. It is a system that allows for precise editing of DNA sequences, opening up a world of possibilities for research and applications in medicine and agriculture. In
科学研究应用
[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile has a wide range of applications in scientific research. It can be used to study the function of genes by knocking them out or introducing specific mutations. It can also be used to create animal models of human diseases for drug development and testing. In addition, [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile can be used to engineer crops with desirable traits, such as increased yield and resistance to pests and diseases.
作用机制
The mechanism of action of [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile involves the formation of a complex between the guide RNA and the Cas9 protein, which then binds to the target DNA sequence. The Cas9 protein then cuts the DNA, creating a double-stranded break. The cell's natural repair mechanisms then come into play, either repairing the break by rejoining the DNA strands or introducing a mutation at the cut site.
Biochemical and Physiological Effects:
[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile has been shown to have high efficiency and specificity in editing DNA sequences. However, off-target effects can occur, where unintended mutations are introduced at sites other than the targeted location. In addition, the immune system can mount a response to the Cas9 protein, leading to unwanted side effects.
实验室实验的优点和局限性
One of the main advantages of [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile is its ease of use and versatility. It can be used in a wide range of cell types and organisms, and can be designed to target almost any DNA sequence. However, the delivery of the guide RNA and Cas9 protein can be challenging, and off-target effects can be a limitation.
未来方向
There are many exciting future directions for [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile. One area of research is the development of new delivery methods, such as nanoparticles and exosomes, to improve efficiency and reduce off-target effects. Another area is the development of base editors, which can introduce specific point mutations without creating double-stranded breaks. In addition, [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile is being used in clinical trials for gene therapy, with the potential to cure genetic diseases. Overall, [3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile is a powerful tool that is transforming the field of genetic engineering and has the potential to revolutionize medicine and agriculture.
合成方法
[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile is a complex system that involves a guide RNA and a Cas9 protein. The guide RNA is designed to target a specific DNA sequence, while the Cas9 protein acts as a molecular scissors, cutting the DNA at the targeted location. The guide RNA and Cas9 protein are delivered into cells using various methods, such as electroporation, lipofection, or viral vectors.
属性
IUPAC Name |
2-[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-1H-pyridin-2-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c1-24-15-6-4-13(5-7-15)18-8-16(12-2-3-12)17(11-22)19(23-18)14(9-20)10-21/h4-8,12,23H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIGXXQWALVKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C(=C(C#N)C#N)N2)C#N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5752292.png)
![4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5752297.png)

![2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5752306.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5752315.png)



![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5752334.png)




